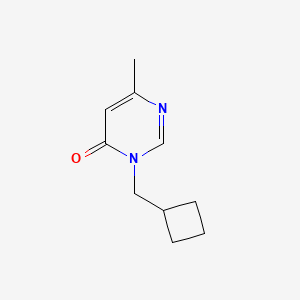
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CBM-6-MDP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. CBM-6-MDP has been studied extensively in the laboratory, and its structure and properties have been extensively characterized. CBM-6-MDP is a versatile compound that has been used in a variety of scientific and industrial applications, including drug synthesis and drug delivery.
Wissenschaftliche Forschungsanwendungen
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been used in a variety of scientific research applications. It has been used in studies of the structure and properties of organic compounds, as well as in drug synthesis and drug delivery. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been used in studies of the interactions between organic molecules and biological systems, as well as studies of the structure and function of enzymes.
Wirkmechanismus
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that interacts with biological systems in a variety of ways. It has been shown to bind to specific receptors on the surface of cells, activating a cascade of biochemical reactions. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been shown to interact with enzymes, altering their structure and function. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the structure and function of enzymes, as well as the structure and function of proteins. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with specific receptors on the surface of cells, activating a cascade of biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a versatile compound that is well-suited for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is widely available. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time. The main limitation of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is that it is not water-soluble, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one are vast and varied. In the future, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used in the development of new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, as well as the interactions between organic molecules and biological systems. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Finally, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of receptors, as well as the interactions between receptors and other molecules.
Synthesemethoden
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction involving the reaction of cyclobutylmethyl bromide and 6-methyl-3,4-dihydropyrimidin-4-one. In the first step, cyclobutylmethyl bromide is reacted with 6-methyl-3,4-dihydropyrimidin-4-one in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one, in high yields.
Eigenschaften
IUPAC Name |
3-(cyclobutylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMTYHUMELWMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)

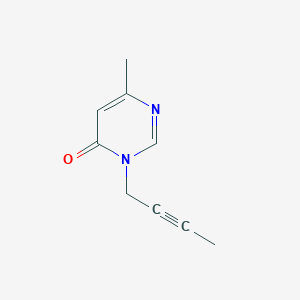
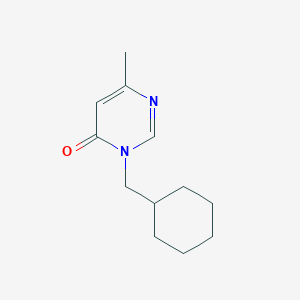
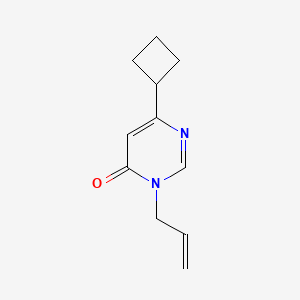
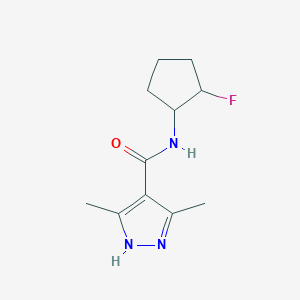
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)